molecular formula C10H14N2O B1297420 2,2-Dimethyl-N-pyridin-4-yl-propionamide CAS No. 70298-89-4

2,2-Dimethyl-N-pyridin-4-yl-propionamide

Cat. No. B1297420
CAS RN: 70298-89-4
M. Wt: 178.23 g/mol
InChI Key: JCMMVFHXRDNILC-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

To a solution of 20.0 g of 4-aminopyridine in 100 mL of dichloromethane, 32.6 mL of triethylamine was added at 0° C., followed by 27.5 mL of pivaloyl chloride, and stirred at this temperature for 1 hour. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, and the precipitated crystals were collected by filtration, and washed with a mixed solvent of diethyl ether and n-hexane. The filtrate was diluted with ethanol, and treated with 5 N sodium hydroxide at room temperature, thereby hydrolyzing coexisting dipivaloyl compounds into monopivaloyl compounds. Following neutralization with 5N hydrochloric acid, and extraction with ethyl acetate, the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, the precipitated crystals were collected by filtration, and washed with a mixed solvent of diethyl ether and n-hexane. This was then combined with the previously obtained crystals, to afford 25.1 g of the title compound as colorless crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.6 mL
Type
solvent
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[C:8](Cl)(=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10]>ClCCl.C(N(CC)CC)C>[CH3:10][C:9]([CH3:12])([CH3:11])[C:8]([NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)=[O:13]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
32.6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
27.5 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with a mixed solvent of diethyl ether and n-hexane
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethanol
ADDITION
Type
ADDITION
Details
treated with 5 N sodium hydroxide at room temperature
EXTRACTION
Type
EXTRACTION
Details
with 5N hydrochloric acid, and extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with a mixed solvent of diethyl ether and n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)NC1=CC=NC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.